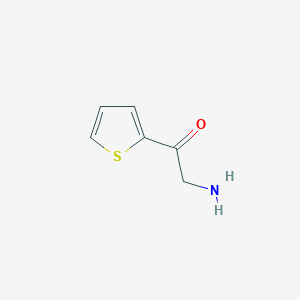

2-Amino-1-thiophen-2-yl-ethanone

Description

The Significance of the Thiophene (B33073) Heterocycle in Organic and Medicinal Chemistry

Thiophene, a five-membered aromatic ring containing a sulfur atom, is a privileged scaffold in the world of chemistry. derpharmachemica.comrsc.org Its structural similarity to benzene (B151609) allows it to act as a bioisostere, a chemical substitute that can maintain or enhance biological activity while potentially modifying physicochemical properties. nih.govcognizancejournal.com This characteristic has led to the incorporation of the thiophene nucleus into a multitude of pharmacologically active compounds. derpharmachemica.comnih.gov Thiophene derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, anticancer, and antioxidant effects. nih.govencyclopedia.pubnih.govmdpi.com The sulfur atom in the thiophene ring can participate in hydrogen bonding, which can enhance drug-receptor interactions. nih.gov Furthermore, the thiophene ring provides synthetically accessible positions for chemical modification, making it a versatile building block for medicinal chemists. nih.goveprajournals.com

Overview of Alpha-Amino Ketone Structural Motifs

Alpha-amino ketones are organic compounds containing a ketone group and an amino group on the carbon atom adjacent (alpha) to the carbonyl group. This structural motif is a crucial building block in the synthesis of various nitrogen-containing natural products and biologically active molecules. colab.wsnih.gov The presence of both a nucleophilic amino group and an electrophilic carbonyl group within the same molecule imparts unique reactivity, making alpha-amino ketones versatile intermediates for the synthesis of more complex structures like 2-amino alcohols and various nitrogenous heterocycles. colab.ws The synthesis of alpha-amino ketones has garnered significant attention, leading to the development of numerous synthetic strategies. colab.wsorganic-chemistry.org These methods often involve the amination of ketones or the manipulation of amino acid precursors. organic-chemistry.orgbenthamdirect.com Biocatalytic approaches using enzymes like α-oxoamine synthases also offer a stereospecific route to these valuable compounds. nih.govd-nb.info

Research Context of 2-Amino-1-thiophen-2-yl-ethanone within Chemical Science

This compound, as a member of the thiophene-based alpha-amino ketone family, stands as a key intermediate in synthetic chemistry. Its structure is a valuable synthon for creating a variety of heterocyclic systems. For instance, it serves as a precursor for the synthesis of thienopyrimidines and other fused thiophene derivatives, which are classes of compounds with significant interest in medicinal chemistry due to their potential biological activities. The reactivity of its alpha-amino ketone moiety allows for a range of chemical transformations, making it a versatile tool for chemists. Research has explored its use in the synthesis of novel compounds with potential antioxidant and antitumor properties.

Below is a table summarizing some key properties of this compound hydrochloride, a common salt form of the compound.

| Property | Value |

| Molecular Formula | C6H8ClNOS |

| Molecular Weight | 177.65 g/mol |

| IUPAC Name | 2-amino-1-thiophen-2-ylethanone;hydrochloride |

| CAS Number | 70996-65-5 |

| Canonical SMILES | C1=CSC(=C1)C(=O)CN.Cl |

Data sourced from PubChem CID 12609833 nih.gov

The study and application of this compound and its derivatives continue to be an active area of research, driven by the quest for new molecules with valuable chemical and biological properties.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-1-thiophen-2-ylethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NOS/c7-4-5(8)6-2-1-3-9-6/h1-3H,4,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDRVJDMCHHVZIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 1 Thiophen 2 Yl Ethanone and Its Derivatives

Direct Synthesis Approaches to the 2-Amino-1-thiophen-2-yl-ethanone Scaffold

The direct introduction of an amino group at the α-position to the carbonyl group of a ketone is a primary strategy for synthesizing α-amino ketones. Various methods have been developed for the direct α-amination of ketones, which are applicable to the synthesis of this compound. organic-chemistry.org One such approach involves the use of ammonium (B1175870) iodide as a catalyst and sodium percarbonate as a co-oxidant, facilitating a transition-metal-free direct α-C-H amination of ketones. organic-chemistry.org This method allows for the cross-coupling of a wide range of ketones, including heteroaromatic variants, with various amines. organic-chemistry.org

Another strategy is the copper(II)-catalyzed direct α-amination of ketones, esters, and aldehydes. colab.ws This method has proven effective for the one-step synthesis of important pharmaceutical agents. colab.ws The proposed mechanism for this transformation involves the formation of a copper-enolate intermediate, which then reacts with an aminating agent. colab.ws

Furthermore, the umpolung strategy offers an alternative route to α-amino ketones. In this approach, umpoled enolates, such as N-alkenoxypyridinium salts, react with a variety of amines to produce α-amino ketones through an SN2′ pathway. rsc.org This method is advantageous as it avoids the need for pre-functionalized ketone derivatives and demonstrates good chemical yields and functional group tolerance. rsc.org

Precursor-Based Synthetic Strategies

Utilization of 1-(Thiophen-2-yl)ethanone as a Key Intermediate

1-(Thiophen-2-yl)ethanone is a readily available and versatile starting material for the synthesis of this compound. A common approach is the reductive amination of 1-(thiophen-2-yl)ethanone. This reaction can be carried out using titanium (IV) isopropoxide as a Lewis acid and sodium borohydride (B1222165) as a reducing agent in the presence of ethanolic ammonia (B1221849), often facilitated by ultrasound irradiation, to yield the corresponding amine. derpharmachemica.com

Another method involves the α-halogenation of 1-(thiophen-2-yl)ethanone to form an α-haloketone intermediate, which is then subjected to nucleophilic substitution with an amine source. This two-step process is a classical and widely used method for preparing α-amino ketones.

The direct α-amination of 1-(thiophen-2-yl)ethanone is also a viable route, as discussed in the previous section. These methods leverage the reactivity of the α-carbon of the ketone to introduce the desired amino functionality.

Approaches from Halogenated Thiophene (B33073) Ketones (e.g., 2-Bromo-1-(thiophen-2-yl)ethanone)

2-Bromo-1-(thiophen-2-yl)ethanone is a key precursor for synthesizing various thiophene derivatives. The bromine atom serves as a good leaving group in nucleophilic substitution reactions. For the synthesis of this compound, 2-bromo-1-(thiophen-2-yl)ethanone can be reacted with a suitable nitrogen nucleophile, such as ammonia or a protected amine, to displace the bromide and form the desired product.

This intermediate is also utilized in the synthesis of more complex heterocyclic systems. For instance, it can be reacted with thiourea (B124793) to form aminothiazole derivatives. vulcanchem.com Additionally, it is employed in "one-pot" cyclization reactions with thiophenols to synthesize 5-nitrobenzo[b]-thiophene derivatives, which can subsequently be reduced to the corresponding amino compounds. smolecule.com

Table 1: Selected Reactions Involving 2-Bromo-1-(thiophen-2-yl)ethanone

| Reactant(s) | Reagents/Conditions | Product Type |

| Thiourea | Refluxing ethanol (B145695) | 2-Aminothiazole (B372263) derivative |

| Thiophenols, K2CO3 | Refluxing acetone | 5-Nitrobenzo[b]-thiophene derivative |

| N,N-Disubstituted thioamides | Pd(0) catalysis | 2-Substituted benzothiazoles |

Multi-Component Reactions for Constructing 2-Aminothiophene Derivatives

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules in a single step from three or more starting materials. The Gewald reaction is a prominent MCR for the synthesis of highly substituted 2-aminothiophenes. organic-chemistry.orgcolab.ws This reaction typically involves the condensation of a ketone or aldehyde, an α-cyanoester (or other active methylene (B1212753) compound), and elemental sulfur in the presence of a base. colab.ws

The products of the Gewald reaction are valuable intermediates in medicinal chemistry. organic-chemistry.org While the direct product is a substituted 2-aminothiophene rather than this compound itself, the versatility of the Gewald reaction allows for the synthesis of a wide array of 2-aminothiophene derivatives with various substitution patterns. rsc.orgnih.govnih.gov The reaction can be catalyzed by various catalysts, including L-proline, and can be performed under environmentally friendly conditions, such as using polyethylene (B3416737) glycol (PEG) as a solvent or under microwave irradiation. colab.ws

Catalytic Methodologies in the Synthesis of this compound Analogues

Ruthenium-Catalyzed Asymmetric Synthesis of Chiral Amino Alcohols

Chiral β-amino alcohols are important structural motifs in many biologically active compounds. Ruthenium-catalyzed asymmetric synthesis provides an effective route to these molecules. Specifically, ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-amino ketones can produce chiral 1,2-amino alcohols with high enantioselectivity. derpharmachemica.comresearchgate.net This methodology has been successfully applied to the synthesis of various drug molecules. derpharmachemica.comresearchgate.net

While the direct product is a chiral amino alcohol, 2-amino-1-(thiophen-2-yl)ethan-1-ol, this can be seen as a reduced form of the target ketone. The development of ruthenium-catalyzed asymmetric hydrogenation of 2-oxazolones also provides a pathway to chiral 2-oxazolidinones, which are convenient precursors to optically active β-amino alcohols. nih.gov Remarkably, thiophene-containing substrates are well-tolerated in these reactions, producing the corresponding products with high enantiomeric excess. nih.gov These catalytic methods are crucial for accessing enantiomerically pure thiophene-containing amino alcohols, which are valuable chiral building blocks. chim.itsrce.hr

Table 2: Ruthenium-Catalyzed Asymmetric Synthesis of Chiral Amino Alcohols

| Substrate Type | Catalyst System | Product Type | Enantiomeric Excess (ee) |

| Unprotected α-ketoamines | Ruthenium-diamine catalyst | Chiral 1,2-amino alcohols | >99% |

| 4-Aryl or 4-heteroaryl substituted 2-oxazolones | Ruthenium(II)-NHC catalyst | Chiral 2-oxazolidinones | up to 96% |

| Thiophene-containing 2-oxazolones | Ruthenium-NHC catalyst | Thiophene-containing 2-oxazolidinones | 93% |

Manganese(I)-Pincer Complex Mediated Dehydrogenative Cyclization

The use of earth-abundant metals like manganese in catalysis is a growing area of interest for sustainable chemical synthesis. Manganese(I)-pincer complexes have emerged as effective catalysts for a variety of dehydrogenative coupling reactions. acs.org These reactions often proceed via a "borrowing hydrogen" mechanism, where an alcohol is temporarily oxidized to an aldehyde, which then participates in a condensation reaction. The hydrogen that was "borrowed" is then used to reduce an intermediate, resulting in an environmentally benign process where water and dihydrogen are the only byproducts. acs.org

Specifically, a manganese(I) pincer complex has been utilized in the catalytic one-pot cascade dehydrogenative cyclization of 1-(2-aminophenyl)ethanone with primary alcohols. researchgate.netresearchgate.net This method provides a direct route to 2-aryl-2,3-dihydroquinolin-4(1H)-ones, avoiding a previously reported four-step process. researchgate.netresearchgate.net The reaction is notable for proceeding without the need for solvents, additives, a base, or a hydrogen acceptor. researchgate.netresearchgate.net The versatility of this catalytic system is demonstrated by its ability to facilitate the selective α-alkylation of various aryl and heteroaryl ketones with primary alcohols, including the more challenging α-ethylation using ethanol. acs.org Mechanistic studies suggest that the reaction involves the in-situ oxidation of a secondary alcohol to a ketone intermediate, which then undergoes selective α-alkylation. acs.org

While not directly synthesizing this compound, this methodology highlights the potential of manganese pincer complexes for C-C bond formation, a key step in the synthesis of complex molecules. The principles of dehydrogenative coupling and the borrowing hydrogen strategy are applicable to the synthesis of thiophene-containing compounds. For instance, a similar manganese-catalyzed approach has been used for the α-alkenylation of ketones with primary alcohols. hbni.ac.in

Table 1: Manganese-Catalyzed Reactions

| Catalyst | Reactants | Product Type | Key Features |

|---|---|---|---|

| Manganese(I) pincer complex | Ketones and primary alcohols | α-alkylated ketones | Environmentally benign, water and dihydrogen as byproducts. acs.org |

| Manganese(I) pincer complex | 1-(2-aminophenyl)ethanone and primary alcohols | 2-aryl-2,3-dihydroquinolin-4(1H)-ones | One-pot cascade, solvent-free, no additives required. researchgate.netresearchgate.net |

| Manganese(I) pincer complex | Ketones and secondary alcohols | α-alkylated ketones | In-situ oxidation of secondary alcohol. acs.org |

Biocatalytic Pathways for Thiophene-Containing Chiral Alcohols

Biocatalysis offers a powerful and environmentally friendly alternative to traditional chemical synthesis, particularly for the production of enantiomerically pure compounds. mdpi.commagtech.com.cn The high enantioselectivity of enzymes allows for the synthesis of single enantiomers, which is crucial in the pharmaceutical industry. mdpi.comnih.gov The asymmetric bioreduction of ketones to chiral alcohols is a well-established and effective method. magtech.com.cn

In the context of thiophene derivatives, biocatalytic processes have been developed for the synthesis of chiral alcohols. Ketoreductases (KREDs) have been successfully employed in chemoenzymatic and biocatalytic-chemical-biocatalytic cascades to produce β-hydroxysulfides with excellent enantiomeric excess (ee). dntb.gov.ua For example, KRED311 and KRED349 have been used to synthesize β-hydroxysulfides with opposite stereoconfigurations at the C-O bond. dntb.gov.ua Furthermore, KRED253 and KRED384 have been utilized in the dynamic kinetic resolution of racemic α-thioaldehydes to generate β-hydroxysulfides with opposite enantioselectivities at the C-S bond. dntb.gov.ua

The advantages of using biocatalysts include their high selectivity and the mild reaction conditions under which they operate. researchgate.net Microbial cells and purified enzymes can be used for these transformations, and techniques like enzyme immobilization and genetic engineering can enhance the efficiency and stability of the biocatalysts. mdpi.com

Table 2: Biocatalytic Synthesis of Chiral Alcohols

| Biocatalyst | Substrate | Product | Key Findings |

|---|---|---|---|

| KRED311 & KRED349 | Thiophenols/thiols and α-haloketones/alcohols | β-hydroxysulfides | Opposite absolute configurations with excellent ee values. dntb.gov.ua |

| KRED253 & KRED384 | Racemic α-thioaldehydes | β-hydroxysulfides | Opposite enantioselectivities via dynamic kinetic resolution. dntb.gov.ua |

Retrosynthetic Analysis of Substituted 2-Amino Thiophene Derivatives

Retrosynthetic analysis is a fundamental strategy in organic synthesis for planning the synthesis of complex target molecules. For substituted 2-aminothiophene derivatives, a common and versatile approach is the Gewald reaction. sciforum.netresearchgate.net This reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (like malononitrile) and elemental sulfur in the presence of a base. sciforum.net

A retrosynthetic scheme for the synthesis of 4-phenyl-3-(1H-tetrazol-5-yl)thiophen-2-amine derivatives starts with the target molecule and breaks it down into simpler precursors. sciforum.net The tetrazole ring can be formed from a 2-amino-3-cyanothiophene derivative. This intermediate, in turn, can be synthesized via a modified Gewald reaction. The synthesis involves a Knoevenagel condensation of an acetophenone (B1666503) derivative with malononitrile (B47326), followed by the addition of sulfur. sciforum.net

The Gewald reaction is highly adaptable, and modifications to the classical conditions allow for the synthesis of a wide range of 2-substituted aminothiophenes. sciforum.net The presence of the amino and cyano groups in the resulting 2-amino-3-cyanothiophene derivatives provides a versatile platform for further functionalization, such as the formation of tetrazoles. sciforum.net This approach has been successfully used to synthesize various 2-aminothiophene derivatives with potential biological activities. wisdomlib.orgmdpi.com

Reactivity and Reaction Mechanisms of 2 Amino 1 Thiophen 2 Yl Ethanone

Nucleophilic Reactivity of the Amino Group

The primary amino group attached to the carbon adjacent to the carbonyl function imparts significant nucleophilic character to the molecule. This nucleophilicity is central to its participation in condensation and cyclization reactions.

Schiff Base Formation via Condensation Reactions

The primary amino group of 2-Amino-1-thiophen-2-yl-ethanone readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. arpgweb.comanveshanaindia.com This reaction is typically catalyzed by an acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (azomethine group). anveshanaindia.comyoutube.com The general stability of the resulting Schiff base is enhanced when it is derived from an aromatic aldehyde due to conjugation. arpgweb.comanveshanaindia.com

The formation of Schiff bases is a fundamental transformation, yielding ligands capable of coordinating with metal ions to form stable complexes. najah.edunih.gov For instance, Schiff bases derived from thiophene-containing precursors have been synthesized and characterized for their potential in various applications. najah.edunih.gov A typical reaction involves refluxing the amine with a slight excess of the corresponding aldehyde or ketone in a suitable solvent like ethanol (B145695). arpgweb.comnajah.edu

Table 1: Examples of Schiff Base Formation with Thiophene (B33073) Derivatives

| Reactant 1 | Reactant 2 | Product Type | Reference |

|---|---|---|---|

| 2-(piperidin-4-yl) ethanamine | 1-(5-chlorothiophen-2-yl) ethanone | NNNS Schiff base | najah.edu |

| 2-aminothiophenes | Aromatic aldehydes | 2-aryl-benzothiazoles (via condensation) | mdpi.com |

| N,N-diethyl-ethane-1,2-diamine | thiophene-2-carbaldehyde | (E)-N1,N1-diethyl-N2-(thiophen-2-ylmethylene)ethane-1,2-diamine | nih.gov |

Hydrazine (B178648) Condensation and Hydrazone Derivatives

Reacting this compound with hydrazine (H₂NNH₂) or its derivatives leads to the formation of hydrazones. This reaction is analogous to Schiff base formation, where the nucleophilic nitrogen of hydrazine attacks the electrophilic carbonyl carbon. The general synthesis of hydrazones involves the reaction of carbonyl compounds with hydrazine in solvents such as ethanol or methanol. nih.gov

These hydrazone derivatives are significant intermediates in heterocyclic synthesis. For example, the reaction of 1-(thiophen-2-yl)ethanone with hydrazine hydrate (B1144303) produces 1,2-di(1-(thiophen-2-yl)ethanone)hydrazine. researchgate.net Furthermore, 2-aminothiophenes can be diazotized and coupled with active methylene (B1212753) compounds to form hydrazones, which can then undergo further reactions, such as cyclization with hydrazine hydrate to yield pyrazole (B372694) derivatives. connectjournals.com The hydrazone moiety is a key structural feature in many compounds with diverse chemical properties. nih.govresearchgate.net

Participation in Ring-Closing Reactions

The amino group of this compound is a key participant in various intramolecular and intermolecular ring-closing (cyclization) reactions to form a range of heterocyclic systems. tubitak.gov.tr These reactions often involve a second reactive site within the molecule or reaction with a bifunctional reagent. For example, derivatives of 2-aminothiophenes are extensively used as precursors for fused heterocyclic systems like thieno[2,3-d]pyrimidines. tubitak.gov.tr

The reaction of 2-aminothiophene derivatives with reagents like dimethylformamide-dimethylacetal (DMF-DMA) can lead to intermediates that cyclize with hydrazine hydrate to form pyrazoles. tubitak.gov.tr Similarly, cyclocondensation with diketones or other bifunctional electrophiles can furnish pyrrole (B145914) or pyrimidine (B1678525) rings. tubitak.gov.tr The versatility of the amino group in these cyclization reactions makes this compound a valuable synthon for constructing complex molecular architectures. researchgate.net

Electrophilic Reactivity of the Carbonyl Moiety

The ketone's carbonyl group provides an electrophilic carbon center, which is susceptible to attack by various nucleophiles. This electrophilicity is the basis for several important carbon-carbon bond-forming reactions.

Knoevenagel Condensation Reactions

The carbonyl group of this compound can undergo Knoevenagel condensation with compounds containing an active methylene group (e.g., malononitrile (B47326), cyanoacetate). sigmaaldrich.comorientjchem.org This reaction is a modification of the aldol (B89426) condensation and is typically catalyzed by a weak base like piperidine (B6355638) or an amine salt. sigmaaldrich.comorientjchem.org The reaction proceeds via the formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon. orientjchem.org Subsequent dehydration yields a stable α,β-unsaturated product. sigmaaldrich.com

This condensation is often the first step in multicomponent reactions like the Gewald synthesis of 2-aminothiophenes. tubitak.gov.trsemanticscholar.org For instance, the Knoevenagel condensation of a ketone like 1-(thiophen-2-yl)ethanone with an active methylene nitrile, followed by reaction with elemental sulfur in the presence of a base, leads to the formation of a new, highly substituted 2-aminothiophene ring. semanticscholar.orgmdpi.comresearchgate.net

Table 2: Knoevenagel Condensation and Subsequent Reactions

| Ketone/Aldehyde | Active Methylene Compound | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Aldehyde/Ketone | Active Hydrogen Compound | Basic Catalyst | α,β-unsaturated carbonyl compound | sigmaaldrich.com |

| 1-(5-(4-methoxyphenyl)thiophen-2-yl)ethanone | Malononitrile | Ammonium (B1175870) acetate (B1210297) | Alkene intermediate for Gewald reaction | mdpi.com |

| 1-(9H-carbazole-3-yl)ethanone | Malononitrile | NaHCO₃ / Sulfur | 2-amino-4-(9H-carbazole-3-yl)thiophene-3-carbonitrile | researchgate.net |

Reactions Involving Enamine or Enol Forms

The carbonyl group of this compound allows it to exist in equilibrium with its enol tautomer, particularly under acidic or basic conditions. The enol form can act as a nucleophile in reactions like aldol condensations. semanticscholar.org

More significantly, the ketone can react with a secondary amine (e.g., pyrrolidine, morpholine) in the presence of an acid catalyst to form an enamine. masterorganicchemistry.comlibretexts.org Enamines are powerful nucleophiles due to the electron-donating nature of the nitrogen atom, which increases the electron density on the α-carbon. masterorganicchemistry.com This enhanced nucleophilicity makes them useful synthetic intermediates, for example, in the Stork enamine alkylation and acylation reactions. libretexts.org In these reactions, the enamine attacks an electrophile (like an alkyl halide or an acyl halide), and subsequent hydrolysis of the resulting iminium salt regenerates the carbonyl group, yielding an α-substituted ketone. masterorganicchemistry.comlibretexts.org The formation of enamines from ketones provides a neutral, highly reactive equivalent of an enolate. libretexts.org

Cyclization Pathways to Form Fused Heterocyclic Systems

The reactivity of this compound serves as a cornerstone for the synthesis of a diverse array of fused heterocyclic systems. Its bifunctional nature, possessing both an amino group and a keto-functionalized thiophene ring, allows for a variety of cyclization strategies to construct complex molecular architectures of significant scientific interest.

Synthesis of Thiazole-Based Compounds

The Hantzsch thiazole (B1198619) synthesis and its variations are prominently utilized for the construction of thiazole rings fused or appended to the thiophene core of this compound. The reaction of α-haloketones with thiourea (B124793) or thioamides is a classic method for forming the thiazole ring. For instance, the reaction of 2-bromo-1-(thiophen-2-yl)ethanone with thiourea is a known route to synthesize 2-aminothiazole (B372263) derivatives. researchcommons.orgtandfonline.com This methodology can be extended to create more complex structures.

In a related multicomponent approach, the reaction of acetylthiazole derivatives with thiosemicarbazide (B42300) and phenacyl bromides can yield 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivatives. nih.gov This highlights the versatility of using building blocks derived from this compound in constructing elaborate thiazole-containing systems. semanticscholar.orgdovepress.com The general scheme involves the reaction of a thiophene derivative, thiosemicarbazide, and an α-haloketone, leading to the formation of a thiazole ring. semanticscholar.org

The synthesis of 2-aminothiazoles can also be achieved through the reaction of α-diazoketones with thiourea in the presence of a green solvent like PEG-400. bepls.com Furthermore, the reaction of propargylamines with isothiocyanates under microwave conditions provides another route to 2-aminothiazoles. bepls.com

A summary of representative reactions for the synthesis of thiazole-based compounds is presented in the table below.

| Reactants | Reagents/Conditions | Product | Reference |

| 2-Bromo-1-(thiophen-2-yl)ethanone, Thiourea | - | 2-Amino-4-(thiophen-2-yl)thiazole | researchcommons.org |

| Acetylthiazole, Thiosemicarbazide, Phenacyl bromides | EtOH, reflux | 5-(1-(2-(Thiazol-2-yl)hydrazono)ethyl)thiazole derivatives | nih.gov |

| α-Diazoketones, Thiourea | PEG-400, 100 °C | 2-Aminothiazoles | bepls.com |

| Propargylamines, Isothiocyanates | p-Toluenesulfonic acid, DCE, 130 °C, Microwave | 2-Aminothiazoles | bepls.com |

| Methyl 2-(3,4-dimethoxyphenyl)-2-oxoethanedithioate, Cyanamide, 2-Bromo-1-(thiophen-2-yl)ethanone | - | (4-Amino-2-(3,4-dimethoxybenzoyl)thiazol-5-yl)(thiophen-2-yl)methanone | tandfonline.com |

Formation of Pyrimidine and Pyrazole Rings

The inherent reactivity of this compound and its derivatives facilitates the construction of fused pyrimidine and pyrazole ring systems. These heterocycles are of significant interest due to their prevalence in biologically active molecules.

The synthesis of thieno[2,3-d]pyrimidines can be achieved from 2-aminothiophene precursors. For example, bromination of 1-[4-(6,7-dihydro-5H-cyclopenta rsc.orgusc.galthieno[2,3-d]pyrimidin-4-ylamino)phenyl]ethanone, a derivative of 2-aminothiophene, yields a key intermediate for further elaboration into novel pyrimidine derivatives. semanticscholar.orgresearchgate.net The reaction of this intermediate with various nucleophiles, such as substituted benzothiazoles, 4-chloro-2-trifluoroacetylaniline, 5-aminotetrazole, and 2-aminobenzimidazole, leads to a diverse range of thieno[2,3-d]pyrimidine (B153573) compounds. semanticscholar.orgresearchgate.net

Furthermore, the cyclocondensation of 1-(5-acetyl-3,4-dimethylthieno[2,3-b]thiophen-2-yl)ethanone with dimethylformamide dimethyl acetal (B89532) (DMF-DMA) affords an enaminone derivative. This intermediate serves as a versatile precursor for the synthesis of bis-pyrimidine and bis-pyrazole derivatives through reactions with various amino compounds. mdpi.com The reaction of chalcones containing a thiophene moiety with guanidine (B92328) sulfate (B86663) can lead to the formation of 2-aminopyrimidines. beilstein-journals.org

Pyrazole synthesis often involves the diazotization of 2-aminothiophenes followed by coupling with active methylene compounds. For instance, diazotized 2-aminothiophenes can be coupled with 3-iminobutanenitrile or malononitrile to form hydrazones, which upon cyclization with hydrazine hydrate, yield 3-aminopyrazoles or 3,5-diaminopyrazoles, respectively. connectjournals.com Another approach involves the nickel-catalyzed oxidative cyclotrimerization of α-amino ketones, such as 2-(phenylamino)-1-(thiophen-2-yl)ethanone, to produce polysubstituted pyrazoles. thieme-connect.com

The following table summarizes key reactions for the formation of pyrimidine and pyrazole rings.

| Starting Material | Reactants/Conditions | Product | Reference |

| 1-[4-(6,7-Dihydro-5H-cyclopenta rsc.orgusc.galthieno[2,3-d]pyrimidin-4-ylamino)phenyl]ethanone | Br2/Acetic acid, then substituted benzothiazoles/amines | Novel thieno[2,3-d]pyrimidine derivatives | semanticscholar.orgresearchgate.net |

| 1-(5-Acetyl-3,4-dimethylthieno[2,3-b]thiophen-2-yl)ethanone | DMF-DMA, then amino derivatives | Bis-pyrimidine and bis-pyrazole derivatives | mdpi.com |

| Thiophene-containing chalcones | Guanidine sulfate, H2O2 | 2-Aminopyrimidines | beilstein-journals.org |

| 2-Aminothiophenes | NaNO2/HCl, then 3-iminobutanenitrile, then Hydrazine hydrate | 3-Aminopyrazoles | connectjournals.com |

| 2-(Phenylamino)-1-(thiophen-2-yl)ethanone | (C5H5)Ni(II)Cl(PPh3), PhCOOH, Air | Polysubstituted pyrazoles | thieme-connect.com |

Intramolecular Cyclization via Carbenoid Intermediates

The generation of carbenoid intermediates from derivatives of this compound provides a powerful strategy for intramolecular cyclization, leading to the formation of novel heterocyclic frameworks. One notable example involves the synthesis of 2-diazo-1-[2-(thiophen-2-ylmethoxy)phenyl]ethanone. scielo.org.mxresearchgate.net

The synthesis of this diazo ketone involves a multi-step sequence starting with the nucleophilic aromatic substitution between sodium 2-thiophenemethoxide and 2-fluorobenzaldehyde. Subsequent oxidation of the aldehyde to a carboxylic acid, followed by conversion to the α-diazoketone, yields the desired precursor. scielo.org.mxresearchgate.net

Treatment of this α-diazoketone with a catalytic amount of rhodium(II) acetate generates a rhodium carbenoid intermediate. This intermediate undergoes a mdpi.comsciforum.net-sigmatropic rearrangement of a postulated oxonium ylide, resulting in the formation of a thienylmethyl benzofuranone derivative. scielo.org.mxresearchgate.net This transformation showcases the utility of carbenoid-mediated intramolecular cyclization in constructing complex fused ring systems containing a thiophene moiety.

Another relevant example, although not directly starting from this compound, demonstrates the principle of intramolecular cyclization via carbenoid intermediates in the synthesis of thiophenes. The reaction of alkynyltungsten compounds with Co2(CO)8 can generate carbenoid intermediates that undergo intramolecular cyclization. For instance, a tungsten-alkynol bearing a proximate hydroxyl group, upon reaction with Co2(CO)8, can lead to the formation of furan (B31954) derivatives. Similarly, a thiol-containing analogue can cyclize to form a thiophene derivative. ntu.edu.tw This highlights the potential for designing precursors derived from this compound that could undergo similar carbenoid-mediated cyclizations.

| Precursor | Catalyst/Conditions | Intermediate | Product | Reference |

| 2-Diazo-1-[2-(thiophen-2-ylmethoxy)phenyl]ethanone | Rhodium(II) acetate | Rhodium carbenoid / Oxonium ylide | Thienylmethyl benzofuranone | scielo.org.mxresearchgate.net |

| Alkynyltungsten compound with a proximate thiol | Co2(CO)8 | Carbenoid intermediate | Thiophene derivative | ntu.edu.tw |

Oxidative Cyclization Reactions

Oxidative cyclization represents a significant pathway for the synthesis of fused heterocyclic systems from this compound and related structures. These reactions often involve the formation of new carbon-carbon or carbon-heteroatom bonds under the influence of an oxidizing agent.

A notable example is the copper-catalyzed aerobic oxidative cyclization of 2-aminothiophenols with various aldehydes to afford 2-substituted benzothiazoles. mdpi.com While this reaction starts with 2-aminothiophenols, it provides a conceptual framework for potential oxidative cyclizations involving this compound derivatives. The use of air or oxygen as a green oxidant makes this an environmentally attractive method. mdpi.com

Furthermore, the oxidative cyclization of 2-aminothiophenols with β-diketones under metal- and oxidant-free conditions, catalyzed by a Brønsted acid, also yields 2-substituted benzothiazoles. science.gov This demonstrates that oxidative cyclization can be achieved under various conditions.

In a different approach, the nickel-catalyzed oxidative cyclotrimerization of α-amino ketones, including 2-(phenylamino)-1-(thiophen-2-yl)ethanone, leads to the formation of polysubstituted pyrazoles. thieme-connect.com This reaction involves the formation of two new C-C bonds and one N-N bond, highlighting the transformative power of oxidative cyclization. thieme-connect.com

The synthesis of 2-aroylbenzothiazoles can be achieved through a copper-catalyzed cascade reaction between enaminones and o-aminothiophenols, which involves an oxidative cyclization step. rsc.org Another method involves the reaction of anilines, styrenes, and elemental sulfur to form 2-alkylbenzothiazoles, which are then oxidized to 2-aroylbenzothiazoles in a one-pot, two-step process. rsc.org

| Reactants | Catalyst/Oxidant | Product | Reference |

| 2-Aminothiophenols, Aldehydes | Copper catalyst, Air/O2 | 2-Substituted benzothiazoles | mdpi.com |

| 2-Aminothiophenols, β-Diketones | Brønsted acid | 2-Substituted benzothiazoles | science.gov |

| 2-(Phenylamino)-1-(thiophen-2-yl)ethanone | Nickel catalyst, Air | Polysubstituted pyrazoles | thieme-connect.com |

| Enaminones, o-Aminothiophenols | Copper catalyst | 2-Aroylbenzothiazoles | rsc.org |

| Anilines, Styrenes, Elemental sulfur | - | 2-Aroylbenzothiazoles (via oxidation of 2-alkylbenzothiazoles) | rsc.org |

Functionalization of the Thiophene Ring

The thiophene ring in this compound and its derivatives is amenable to further functionalization, allowing for the introduction of various substituents that can modulate the compound's chemical and physical properties.

Vilsmeier-Haack Reaction in 2-Acetylthiophene (B1664040) Derivatives

The Vilsmeier-Haack reaction is a powerful tool for the formylation and chloroformylation of electron-rich aromatic and heterocyclic compounds, including 2-acetylthiophene derivatives. usc.galmdpi.comsciforum.net The reaction typically employs a Vilsmeier reagent, which is an iminium salt formed from the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl3). mdpi.comsciforum.net

When applied to 2-acetylthiophene derivatives, the Vilsmeier-Haack reaction can lead to different products depending on the reaction conditions. For instance, the reaction can result in the formation of β-chloro-β-(2-thienyl)acrylic aldehydes or N,N-dimethyl-2-thiophenecarboxamides, with the outcome being influenced by factors such as reaction temperature and time. rsc.org

The chloroformylation of the enolic form of 2-acetylthiophene derivatives using the Vilsmeier reagent leads to the formation of β-chloroacroleins. usc.galmdpi.com These β-chloroacroleins are valuable synthetic intermediates that can be used to prepare a variety of other compounds, including 5-aryl-2-acetylthiophene derivatives through subsequent cyclization reactions. mdpi.comsciforum.net This two-step process, involving a Vilsmeier-Haack reaction followed by cyclization, provides a versatile route to highly substituted thiophenes. mdpi.comsciforum.net

The versatility of the Vilsmeier-Haack reaction extends beyond formylation and chloroformylation, with applications in chlorination, aromatization, and cyclization reactions as well. mdpi.comsciforum.net This makes it a key transformation in the functionalization of the thiophene ring in 2-acetylthiophene and its derivatives.

| Substrate | Reagent | Product(s) | Key Features | Reference |

| 2-Acetylthiophene derivatives | Vilsmeier reagent (DMF/POCl3) | β-Chloro-β-(2-thienyl)acrylic aldehydes or N,N-dimethyl-2-thiophenecarboxamides | Product depends on reaction temperature and time | rsc.org |

| 2-Acetylthiophene derivatives | Vilsmeier reagent (DMF/POCl3) | β-Chloroacroleins | Intermediates for synthesis of 5-aryl-2-acetylthiophenes | usc.galmdpi.comsciforum.net |

Friedel-Crafts Acylation on Thiophene Systems

The Friedel-Crafts acylation is a fundamental electrophilic aromatic substitution reaction used to introduce an acyl group onto an aromatic ring. In the context of this compound, this reaction is crucial for synthesizing the precursor, 2-acetylthiophene, from thiophene. The high electron density of the thiophene ring makes it highly reactive towards electrophilic substitution.

The general mechanism involves the activation of an acylating agent, such as an acyl chloride or anhydride, by a Lewis acid catalyst like aluminum chloride (AlCl₃) or stannic chloride (SnCl₄). This generates a highly electrophilic acylium ion. The thiophene ring then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized intermediate known as a sigma complex. Finally, a base removes a proton from the ring, restoring aromaticity and yielding the acylated thiophene. Due to the deactivating nature of the resulting ketone product, further acylation is generally prevented.

While traditional Lewis acids like AlCl₃ are effective, they are often required in stoichiometric amounts because they form stable complexes with the carbonyl product. Research has explored alternative catalysts to improve reaction conditions. For instance, alkyl Lewis acids such as ethylaluminum dichloride (EtAlCl₂) have been successfully used for the acylation of thiophene, offering advantages like milder conditions and easier work-up. Solid-acid catalysts are also being investigated to create more environmentally friendly processes for producing 2-acetylthiophene.

The synthesis of this compound itself can proceed from a related acylation product. For example, 2-(benzyl(methyl)amino)-1-(thiophen-2-yl)ethan-1-one can be synthesized by reacting the appropriate bromo-ketone precursor with N-methylbenzylamine. This bromo-ketone is typically prepared via Friedel-Crafts acylation of thiophene with bromoacetyl chloride.

| Catalyst | Acylating Agent | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| EtAlCl₂ | Succinyl chloride | CH₂Cl₂ | 0 °C, 2 h | 99% | |

| AlCl₃ | Acetyl chloride | Benzene (B151609) | Not specified | Not specified | |

| SnCl₄ | Acetic anhydride | Not specified | Not specified | Not specified | |

| Zinc Halide | Acetic anhydride | Not specified | Not specified | Effective catalysis reported |

Reductive Transformations of the Carbonyl Group

The carbonyl group of this compound is susceptible to reduction, yielding the corresponding 1,2-amino alcohol, 2-Amino-1-(thiophen-2-yl)ethan-1-ol. This transformation is significant as chiral 1,2-amino alcohols are important structural motifs in many pharmaceutical compounds. Various reducing agents and methodologies can be employed for this purpose, including chemical reagents and biocatalytic systems.

Chemical Reduction: Sodium borohydride (B1222165) (NaBH₄) is a versatile and selective reducing agent commonly used for the reduction of aldehydes and ketones to their corresponding alcohols. It is effective in converting α-amino ketones to α-amino alcohols. The reaction proceeds via nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. The presence of the α-amino group can influence the reaction, and procedural variations may be necessary.

Asymmetric reduction methods are of particular interest for producing enantiomerically pure amino alcohols. This can be achieved using chiral reducing agents or catalysts. For instance, asymmetric transfer hydrogenation using a Ruthenium catalyst (Cp*RhCl[(S,S)-TsDPEN]) has been successfully applied to reduce a related precursor, 2-tosyloxy-1-(2-thiophenyl)ethanone, to the corresponding chiral alcohol with high yield and enantiomeric excess. This highlights a powerful strategy for accessing chiral thiophene-containing amino alcohols.

Biocatalytic Reduction: Biocatalysis offers an environmentally friendly alternative to chemical reduction. Whole-cell biocatalysts, such as various strains of lactic acid bacteria (e.g., Weissella cibaria and Enterococcus faecium), have been shown to effectively reduce the precursor 1-(thiophen-2-yl)ethanone to (S)-1-(thiophen-2-yl)ethanol with high conversion rates and excellent enantiomeric purity. These biotransformations are influenced by reaction parameters such as pH, temperature, and incubation time, which can be optimized to maximize yield and selectivity. While these studies focus on the non-aminated precursor, they demonstrate the potential of biocatalytic systems for the stereoselective reduction of thiophene ketones.

Another approach is reductive amination, where a ketone like 1-(thiophen-2-yl)ethanone can be directly converted to an amine. One study demonstrated that using titanium (IV) isopropoxide as a Lewis acid and NaBH₄ as the reducing agent under ultrasound irradiation afforded 1-(thiophen-2-yl)ethanamine (B1295870) in 80% yield.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 2-Amino-1-thiophen-2-yl-ethanone, which is often handled as its hydrochloride salt for stability, both ¹H and ¹³C NMR provide critical information. nih.gov

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the thiophene (B33073) ring, the α-amino methylene (B1212753) group, and the amine itself. The thiophene ring protons typically appear as multiplets in the aromatic region (δ 7.0-8.0 ppm) due to spin-spin coupling. asianpubs.org The proton at the C5 position of the thiophene ring is generally the most downfield, followed by the C3 and C4 protons.

The methylene protons (CH₂) adjacent to the carbonyl group and the amino group are expected to appear as a singlet around δ 4.6 ppm. acs.org The protons of the amino group (NH₂), often seen as a broad singlet, can have a variable chemical shift and may exchange with deuterium (B1214612) oxide (D₂O). In the hydrochloride salt form, the ammonium (B1175870) protons (-NH₃⁺) would show a characteristic broad signal.

Table 1: Expected ¹H NMR Spectral Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Thiophene H-5 | ~7.8-8.0 | Doublet of doublets | Influenced by carbonyl group |

| Thiophene H-3 | ~7.8-8.0 | Doublet of doublets | |

| Thiophene H-4 | ~7.2 | Doublet of doublets | |

| -CH₂- (Methylene) | ~4.6 | Singlet | Adjacent to C=O and NH₂ |

| -NH₂ (Amino) | Variable | Broad Singlet | Chemical shift is concentration and solvent dependent; D₂O exchangeable |

Note: Data are estimated based on analogous structures reported in the literature. asianpubs.orgacs.org

The ¹³C NMR spectrum provides a map of the carbon skeleton. The most downfield signal belongs to the carbonyl carbon (C=O) of the ketone, typically appearing around δ 180-192 ppm. acs.orgbeilstein-journals.org The carbons of the thiophene ring resonate in the aromatic region (δ 120-150 ppm). The carbon atom attached to the sulfur (C2) and the carbon bearing the keto group will have distinct chemical shifts from the other two thiophene carbons. The methylene carbon (-CH₂) signal is expected to appear further upfield, typically around δ 50-55 ppm. acs.org

Table 2: Expected ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| C=O (Ketone) | ~180-192 | Most downfield signal |

| Thiophene C2 | ~144 | Attached to the keto group |

| Thiophene C5 | ~135 | |

| Thiophene C3 | ~132 | |

| Thiophene C4 | ~128 | |

| -CH₂- (Methylene) | ~50-55 | Aliphatic carbon adjacent to NH₂ |

Note: Data are estimated based on analogous structures reported in the literature. acs.orgbeilstein-journals.org

While specific 2D NMR studies for this compound are not detailed in the surveyed literature, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for definitive structural confirmation.

COSY would establish the connectivity between coupled protons, for instance, confirming the coupling relationships between the H-3, H-4, and H-5 protons on the thiophene ring.

HSQC would correlate each proton with its directly attached carbon atom, allowing for unambiguous assignment of the thiophene C-H pairs and the methylene group.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of the molecule's bonds, providing direct evidence for the presence of specific functional groups. tandfonline.com

The FTIR spectrum of this compound is characterized by several key absorption bands. The primary amine (N-H) stretching vibrations are expected in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching of the thiophene ring typically appears just above 3000 cm⁻¹. mdpi.com A strong, sharp absorption band corresponding to the C=O stretching of the aryl ketone is a prominent feature, expected around 1630-1660 cm⁻¹. beilstein-journals.org Other characteristic bands include C=C stretching for the thiophene ring (around 1400-1500 cm⁻¹) and the C-S stretching vibration at lower wavenumbers.

Table 3: Characteristic FTIR Bands for this compound

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300 - 3500 | Medium-Weak |

| C-H Stretch (Thiophene) | 3000 - 3100 | Medium-Weak |

| C=O Stretch (Ketone) | 1630 - 1660 | Strong |

| N-H Bend (Amine) | 1580 - 1650 | Medium |

| C=C Stretch (Thiophene) | 1400 - 1500 | Medium |

| C-H In-plane Bend | 1000 - 1300 | Medium |

| C-H Out-of-plane Bend | 700 - 1000 | Strong |

Note: Data are estimated based on analogous structures reported in the literature. beilstein-journals.orgmdpi.comresearchgate.net

Raman spectroscopy provides complementary information to FTIR. The C-H stretching vibrations of the thiophene ring are expected to produce strong Raman bands in the 3050-3150 cm⁻¹ region. researchgate.net The C=C and C-C stretching vibrations of the thiophene ring are also Raman active, appearing in the 1200-1600 cm⁻¹ range. researchgate.net The C-S bond, being relatively non-polar, often gives rise to a more distinct signal in Raman than in FTIR spectra, with C-S-C ring deformation modes appearing at lower frequencies. The carbonyl (C=O) stretch is also observable in the Raman spectrum.

Table 4: Characteristic Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| C-H Stretch (Thiophene) | 3050 - 3150 | Strong |

| C=O Stretch (Ketone) | 1620 - 1650 | Medium |

| C=C Stretch (Thiophene) | 1500 - 1600 | Medium-Strong |

| C-C Stretch (Thiophene) | 1200 - 1450 | Medium |

| C-H In-plane Bend | 1000 - 1300 | Medium |

| C-S Stretch (Thiophene) | 600 - 800 | Medium |

Note: Data are estimated based on analogous structures reported in the literature. researchgate.netprimescholars.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Studies

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural details of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns. savemyexams.com For this compound, which has a molecular weight of approximately 141.19 g/mol , mass spectrometry confirms this mass and provides insights into its structural components. biosynth.comcymitquimica.com The hydrochloride salt of this compound, this compound hydrochloride, has a molecular weight of around 177.65 g/mol . nih.gov

In the mass spectrometer, molecules are typically ionized, leading to the formation of a molecular ion (M+). savemyexams.com The fragmentation of this molecular ion is a key aspect of analysis. For ketones like this compound, characteristic fragmentation involves the cleavage of bonds adjacent to the carbonyl group. libretexts.org The fragmentation patterns of related thiophene-containing compounds often show fragments corresponding to the thiophene ring and losses of side chains. For instance, studies on similar structures reveal fragmentation of the azomethine linkage and the thiophene ring. rasayanjournal.co.in The analysis of these fragments helps in confirming the presence of the thiophene and the amino-ethanone moieties within the molecule. High-resolution mass spectrometry can further increase the accuracy of mass measurements, aiding in the unambiguous identification of the compound and its fragments. scispace.com

Table 1: Mass Spectrometry Data for this compound and its Hydrochloride Salt

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C₆H₇NOS | 141.19 biosynth.comcymitquimica.com |

| This compound hydrochloride | C₆H₈ClNOS | 177.65 nih.gov |

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower energy ground states to higher energy excited states. The wavelengths at which these absorptions occur are characteristic of the molecule's structure, particularly its system of conjugated π-electrons.

For compounds containing aromatic or heteroaromatic rings like the thiophene in this compound, UV-Vis spectra typically exhibit absorption bands corresponding to π → π* transitions. beilstein-journals.org The incorporation of a thiophene unit can influence the intramolecular charge transfer, leading to the appearance of absorption bands in the 350–400 nm region. beilstein-journals.org Studies on related Schiff bases derived from thiophene-containing ketones have shown that the synthesis and structural changes can be monitored using UV-Vis spectroscopy. najah.edu The electronic spectra of metal complexes with Schiff bases derived from 2-thienyl glyoxal (B1671930) have been observed to show absorption bands in specific regions that are indicative of their electronic transitions. rasayanjournal.co.in The specific absorption maxima for this compound would be expected to show the influence of both the thiophene ring and the aminoketone functionality.

Table 2: Expected UV-Vis Absorption Characteristics

| Chromophore | Typical Electronic Transition | Expected Absorption Region |

| Thiophene Ring | π → π | ~230-270 nm |

| Carbonyl Group | n → π | ~270-300 nm |

| Conjugated System | π → π* | >250 nm |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural elucidation.

Elemental Analysis (EA) for Stoichiometric Composition

Elemental analysis is a fundamental analytical technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is essential for confirming the empirical and molecular formula of a newly synthesized compound.

The theoretical elemental composition of this compound (C₆H₇NOS) can be calculated based on its atomic constituents. Experimental data from an elemental analyzer should closely match these theoretical values to confirm the purity and stoichiometry of the sample. For example, the elemental analysis of a related compound, 1-(3-Amino-5-phenylthiophen-2-yl)ethanone (C₁₂H₁₁NOS), showed experimental values that were in close agreement with the calculated percentages for carbon, hydrogen, and nitrogen. tu-clausthal.de Similarly, elemental analysis has been used to confirm the composition of other complex heterocyclic compounds containing thiophene moieties. beilstein-journals.orgjuniperpublishers.com

Table 3: Calculated Elemental Composition of this compound (C₆H₇NOS)

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon (C) | 12.01 | 6 | 72.06 | 51.07 |

| Hydrogen (H) | 1.008 | 7 | 7.056 | 5.00 |

| Nitrogen (N) | 14.01 | 1 | 14.01 | 9.93 |

| Oxygen (O) | 16.00 | 1 | 16.00 | 11.34 |

| Sulfur (S) | 32.07 | 1 | 32.07 | 22.75 |

| Total | 141.19 | 100.00 |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It has become a staple in computational chemistry for its favorable balance of accuracy and computational cost. chemrxiv.org DFT calculations for thiophene (B33073) derivatives are widely used to predict geometries, electronic properties, and spectroscopic signatures. nih.govdntb.gov.uamdpi.com

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This optimized structure represents the most stable conformation of the molecule. For molecules with rotatable bonds, like 2-Amino-1-thiophen-2-yl-ethanone, conformational analysis is performed by systematically rotating specific dihedral angles to map the potential energy surface and identify local and global energy minima.

While specific conformational analysis studies for this compound are not detailed in the available literature, DFT methods are routinely applied to similar thiophene-containing structures. For instance, studies on 2-thiophene carboxylic acid thiourea (B124793) derivatives involved geometry optimization using the B3LYP functional with a 6-311G(d,p) basis set to predict the most stable molecular structures. mdpi.com Similarly, the optimization of various 2,5-substituted thiophene derivatives has been performed to assess their stability. dntb.gov.ua For this compound, key conformational questions would involve the orientation of the amino group and the acetyl group relative to the thiophene ring. The planarity and dihedral angles between the thiophene ring and the side chains are critical parameters determined through these calculations.

| Compound | Method/Basis Set | Parameter | Calculated Value |

|---|---|---|---|

| 2-Thiophene Carboxylic Acid | B3LYP/6-31G** | C=O Bond Length | 1.21 Å |

| C-S Bond Length (avg) | 1.72 Å | ||

| Methyl-3-aminothiophene-2-carboxylate | DFT | N-H Bond Length | ~1.01 Å |

| Thiophene Ring C-C Bond Lengths | 1.38 - 1.43 Å |

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity and electronic properties. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. periodicodimineralogia.itgriffith.edu.au A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily excitable. researchgate.net

For thiophene derivatives, DFT calculations are extensively used to determine HOMO and LUMO energy levels. nano-ntp.comnih.gov The distribution of these orbitals reveals important information about the molecule's electronic landscape. In a study on methyl-3-aminothiophene-2-carboxylate, both the HOMO and LUMO were found to be delocalized over the thiophene ring, indicating a highly delocalized π-system. mdpi.com For this compound, the HOMO is expected to have significant contributions from the electron-rich thiophene ring and the nitrogen lone pair of the amino group, while the LUMO is likely centered on the acetyl group and the conjugated system. The energy gap for various thiophene derivatives has been calculated, with values typically ranging from 2.5 to 5.0 eV depending on the substituents. dntb.gov.uanano-ntp.com

| Compound/System | Method | EHOMO (eV) | ELUMO (eV) | ΔEgap (eV) |

|---|---|---|---|---|

| Thiophene | B3LYP/6-31+G(d) | -6.50 | -0.53 | 5.97 periodicodimineralogia.it |

| Ethyl 4-acetyl-3-phenyl-5-(phenylamino)thiophene-2-carboxylate | DFT-B3LYB/6–311++G(d,p) | -4.99 | -1.14 | 3.85 nih.gov |

| A series of 2,5-substituted thiophene derivatives | DFT | N/A | N/A | 3.72 - 3.76 dntb.gov.ua |

| Thiophene-based donor molecules | DFT | -5.86 to -5.43 | -3.20 to -2.97 | 2.46 - 2.71 nano-ntp.com |

Molecular Electrostatic Potential (MEP) mapping is a visualization method used to identify the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. nih.govdergipark.org.tr The MEP surface is plotted over the molecule's electron density, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). dergipark.org.tr Green and yellow represent regions of neutral or intermediate potential. dergipark.org.tr

For this compound, an MEP map would likely show a region of high negative potential (red) around the oxygen atom of the carbonyl group, due to its high electronegativity and lone pairs. The nitrogen atom of the amino group would also exhibit negative potential. Conversely, the hydrogen atoms of the amino group and potentially the thiophene ring would show positive potential (blue), indicating them as sites for nucleophilic interaction. mdpi.com Such maps are invaluable for understanding intermolecular interactions, such as hydrogen bonding. nih.gov For example, in a study of methyl-3-aminothiophene-2-carboxylate, the MEP surface clearly identified the carbonyl oxygen and amino group as key sites for hydrogen bond interactions. mdpi.com

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. samipubco.com It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonding/anti-bonding orbitals of a Lewis structure. The interactions between filled (donor) and empty (acceptor) orbitals are analyzed using second-order perturbation theory, where the stabilization energy E(2) quantifies the strength of the interaction. researchgate.net

In the context of this compound, NBO analysis would reveal the extent of electron delocalization from the nitrogen lone pair and the thiophene ring's π-system into the anti-bonding π* orbital of the carbonyl group. This intramolecular charge transfer is a key factor in the molecule's stability and electronic properties. Studies on similar molecules, like 2-thiophene carboxylic acid, have used NBO analysis to confirm the stability arising from such hyperconjugative interactions. iosrjournals.org NBO analysis also provides atomic charges, offering a more detailed picture of the charge distribution than MEP mapping alone. dergipark.org.tr

| System | Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|---|

| S-Nitroso-thiophenols | n(O) (Lone Pair) | σ(S-N) (Anti-bond) | Significant (indicates bond weakness) researchgate.net |

| 2-Thiophene Carboxylic Acid | LP(O) | π(C=O) | Data indicates charge delocalization iosrjournals.org |

| 1-Amino 4-methylpiperazine | LP(N) | σ*(C-C) | Confirms charge transfer researchgate.net |

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations are typically done at the optimized geometry, assuming harmonic oscillations. The calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and basis set limitations, and thus are often scaled by an empirical factor. A key part of the analysis is the Potential Energy Distribution (PED), which assigns each calculated vibrational mode to specific internal coordinates (stretching, bending, torsion), providing a detailed understanding of the nature of the vibration. iosrjournals.org

For this compound, vibrational analysis would predict characteristic frequencies for the N-H stretching of the amino group, the C=O stretching of the ketone, and various C-H, C-S, and C-C stretching and bending modes of the thiophene ring. For example, studies on 2-thiophene carboxylic acid have successfully assigned experimental IR and Raman bands based on DFT calculations with PED analysis. iosrjournals.org Such analyses confirm the molecular structure and provide a link between the computed model and experimental spectroscopic data.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate the properties of molecules in their electronically excited states. chemrxiv.org It is a widely used method for predicting UV-Vis absorption spectra by calculating the vertical excitation energies and oscillator strengths of electronic transitions. espublisher.com This allows for the characterization of transitions, such as n→π* or π→π*, and provides insight into the molecule's photophysical properties. espublisher.com

For this compound, TD-DFT calculations could predict its absorption spectrum, identifying the wavelengths of maximum absorption (λmax). The analysis would likely reveal low-energy transitions corresponding to the promotion of an electron from the HOMO (located on the thiophene ring and amino group) to the LUMO (on the acetyl group and conjugated system), characteristic of an intramolecular charge transfer (ICT) state. The performance of TD-DFT can depend on the choice of functional, with long-range corrected functionals like CAM-B3LYP and ωB97XD often providing more accurate results for charge-transfer excitations in thiophene-based systems. nih.gov

Quantum Chemical Reactivity Descriptors

Quantum chemical descriptors derived from Density Functional Theory (DFT) are instrumental in understanding the reactivity of a molecule. mdpi.comresearchgate.net These descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide insights into the molecule's electronic behavior. rasayanjournal.co.in The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) corresponds to its ability to accept electrons. rasayanjournal.co.in The difference between these energies, the HOMO-LUMO gap (Eg), is a crucial indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests higher reactivity.

From these fundamental energies, several global reactivity descriptors can be calculated to further characterize the molecule's chemical nature. rasayanjournal.co.innih.gov These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency of the molecule to attract electrons, calculated as . nih.gov

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as . nih.gov Hard molecules have a large energy gap.

Chemical Softness (S): The reciprocal of hardness (), indicating how easily the molecule's electron cloud can be polarized. nih.gov

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the environment, calculated as . nih.gov

These parameters collectively predict the stability, reactivity, and potential interaction sites of this compound.

Table 1: Hypothetical Quantum Chemical Reactivity Descriptors for this compound Note: The following values are illustrative for demonstrating the concept and are not derived from actual calculations on the target molecule.

| Descriptor | Symbol | Formula | Illustrative Value (eV) |

| HOMO Energy | EHOMO | - | -5.85 |

| LUMO Energy | ELUMO | - | -1.20 |

| Energy Gap | Eg | ELUMO - EHOMO | 4.65 |

| Ionization Potential | I | -EHOMO | 5.85 |

| Electron Affinity | A | -ELUMO | 1.20 |

| Electronegativity | χ | (I + A) / 2 | 3.525 |

| Chemical Hardness | η | (I - A) / 2 | 2.325 |

| Chemical Softness | S | 1 / η | 0.430 |

| Electrophilicity Index | ω | χ² / (2η) | 2.67 |

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods, particularly DFT, are powerful tools for predicting spectroscopic parameters like NMR chemical shifts. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for calculating 1H and 13C NMR chemical shifts. researchgate.net These calculations are typically performed on the molecule's optimized geometry, often using a functional like B3LYP with a suitable basis set such as 6-311++G(d,p). researchgate.net

The process involves optimizing the molecular structure to find its lowest energy conformation. Subsequently, the NMR shielding tensors are calculated for this geometry. The computed isotropic shielding values are then referenced against a standard compound, typically Tetramethylsilane (TMS), to yield the chemical shifts (δ) that can be directly compared with experimental data. researchgate.net Solvation effects can also be incorporated using models like the Polarizable Continuum Model (PCM) to better simulate experimental conditions. researchgate.net A strong correlation between calculated and experimental chemical shifts validates the computed molecular structure and provides confidence in the assignment of NMR signals. researchgate.net

Molecular Docking Studies for Biological Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. mdpi.comjaper.in This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. For derivatives of this compound, docking studies can elucidate potential interactions with various biological targets.

For instance, thiophene-based compounds have been docked into the active sites of enzymes like microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), tumor necrosis factor-alpha (TNF-α), and cyclooxygenase-2 (COX-2) to explore their potential as anti-inflammatory agents. japer.innih.govnih.gov The docking process evaluates the binding affinity, often expressed as a docking score or binding energy (in kcal/mol), where a lower value indicates a more stable interaction. mdpi.com The analysis of the docked pose reveals key binding interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the protein's active site. japer.in These insights are vital for structure-activity relationship (SAR) studies and for designing more potent and selective inhibitors.

Hyperpolarizability Calculations for Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. The NLO response of a molecule is governed by its hyperpolarizability. Computational chemistry provides a means to predict these properties, particularly the first-order hyperpolarizability (β), which is responsible for second-harmonic generation (SHG).

DFT calculations are widely used to determine the components of the β tensor. nih.gov The total static first-order hyperpolarizability (βtot) is calculated from the individual tensor components. The magnitude of β is a key indicator of a material's potential NLO activity. Often, the calculated values are compared to those of a standard NLO material, such as urea, to gauge their relative performance. nih.gov A small HOMO-LUMO gap is often associated with a large hyperpolarizability value, as it facilitates intramolecular charge transfer (ICT), a key mechanism for NLO response in many organic molecules. nih.gov Various DFT functionals, including B3LYP and long-range corrected functionals like CAM-B3LYP, are employed to accurately predict these properties. mdpi.comunamur.be

Table 2: Illustrative NLO Properties Calculated for this compound Note: The following values are illustrative and not from specific calculations on the target molecule.

| Property | Symbol | Illustrative Calculated Value |

| Dipole Moment | µ | 4.5 D |

| Mean Polarizability | <α> | 25 x 10-24 esu |

| Total First-Order Hyperpolarizability | βtot | 150 x 10-30 esu |

| βtot / βurea | - | ~12x |

Topological Analysis for Bonding Characteristics

The Quantum Theory of Atoms in Molecules (QTAIM), developed by R.F.W. Bader, provides a rigorous method for analyzing the electron density (ρ(r)) to understand chemical bonding. gla.ac.uk This approach partitions a molecule into atomic basins based on the topology of the electron density gradient vector field. gla.ac.uk The analysis focuses on critical points (CPs) in the electron density where the gradient is zero. A (3, -1) CP, also known as a bond critical point (BCP), located between two nuclei signifies the presence of a bond path, indicating that the two atoms are bonded. researchgate.net

The properties of the electron density at the BCP, such as its magnitude (ρBCP) and its Laplacian (∇²ρBCP), reveal the nature of the chemical bond. For covalent bonds, ρBCP is typically high and ∇²ρBCP is negative, indicating a concentration of electron density. Another powerful tool is the analysis of the Electron Localization Function (ELF), which provides a measure of electron localization in molecular space. mdpi.com ELF analysis reveals core, bonding, and non-bonding regions, allowing for a detailed description of the bonding pattern, including the characterization of single, double, and triple bonds. mdpi.com These topological methods offer a detailed and unambiguous picture of the bonding characteristics within this compound.

Applications and Advanced Research Directions

Role as a Versatile Synthetic Intermediate and Building Block

The utility of 2-aminothiophenes as foundational molecules in organic synthesis is well-established. They serve as key intermediates for constructing a variety of heterocyclic systems and for developing novel chemical transformations.

2-Aminothiophenes are pivotal precursors for synthesizing a multitude of complex heterocyclic structures. The Gewald reaction is a cornerstone method for accessing substituted 2-aminothiophenes, which can then be elaborated into more complex systems. nih.govumich.edumdpi.com These synthons readily undergo cyclization and condensation reactions with various reagents to form fused and non-fused ring systems.

For instance, (E)-3-(dimethylamino)-1-thiophen-2-yl-prop-2-en-1-one, an enaminone derived from a thiophene (B33073) ketone, serves as a key intermediate. researchgate.netrsc.org Its reaction with nitrogen nucleophiles like aniline (B41778) derivatives, aminopyridines, or 3-amino-1,2,4-triazole leads to the formation of substituted aminopropenones, pyridines, and triazolopyrimidines, respectively. researchgate.net Similarly, enaminones derived from 2-aminothiophenes can react with reagents like hydrazonoyl chlorides via 1,3-dipolar cycloaddition to produce pyrazole (B372694) derivatives. nih.govresearchgate.net

The versatility of this scaffold is further demonstrated in the synthesis of:

Thiazoles and Thiadiazoles : α-Aminoketones, including 2-Amino-1-thiophen-2-yl-ethanone, can be cyclized with reagents like phosphorus pentasulfide to furnish thiazole (B1198619) rings. nih.gov Further transformations can yield more complex structures like 1,2,4-thiadiazoles. nih.gov

Pyrimidines : The reaction of thiophene-based enaminones with guanidine (B92328) hydrochloride can lead to the formation of aminopyrimidine derivatives. researchgate.net

Coumarins : The reaction of N-cyanoacetylated 2-aminothiophenes with salicylaldehyde (B1680747) yields coumarin (B35378) derivatives. mdpi.com

These examples underscore the role of the 2-aminothiophene core as a foundational building block for accessing a diverse chemical space of heterocyclic compounds. nih.gov

The unique bifunctionality of the 2-aminothiophene scaffold, possessing both a nucleophilic primary amine and an aromatic thiophene ring, allows for a wide range of chemical transformations. This dual reactivity makes it an invaluable starting material for developing novel synthetic methodologies. researchgate.net

The amino group is highly reactive and can participate in:

Acylation : Forming amide bonds, a common linkage in biologically active molecules. nih.gov

Condensation : Reacting with aldehydes or ketones to form Schiff bases (imines). mdpi.com

Nucleophilic Substitution : The amine can act as a nucleophile to displace leaving groups.

Simultaneously, the thiophene ring itself provides a stable aromatic core that can be further functionalized, often through electrophilic substitution reactions. Enaminones, which are vinylogous amides derived from thiophene ketones, are particularly versatile intermediates. rsc.org They possess both enamine and enone characteristics, allowing them to act as acceptors in 1,2- and 1,4-additions and as building blocks for heterocycles like pyridines and pyrimidines. rsc.org This reactivity has been exploited in one-pot reactions to generate molecular diversity efficiently. rsc.org For example, the reaction of a cyanoacetamido-functionalized aminothiophene with elemental sulfur and active methylene (B1212753) reagents leads to the synthesis of highly substituted thiophenes and thiazoles through a Gewald-type mechanism. mdpi.com

Medicinal Chemistry and Drug Discovery Research

The 2-aminothiophene moiety is considered a "privileged scaffold" in medicinal chemistry, as it is present in numerous biologically active compounds and approved drugs like the antipsychotic olanzapine. nih.govresearchgate.netresearchgate.net Its structural and electronic properties make it an attractive core for the design of new therapeutic agents.

Researchers have extensively used the 2-aminothiophene scaffold to design and synthesize novel compounds with a broad spectrum of pharmacological activities. researchgate.netresearchgate.net The synthetic accessibility of these compounds allows for the creation of large libraries for high-throughput screening. researchgate.nettechscience.com

Notable examples include: